2-Methyl-2h-indazole-3-carbonitrile

Description

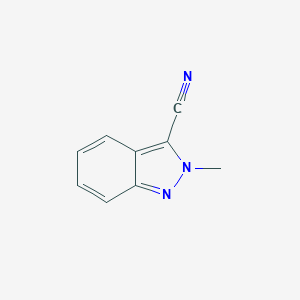

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCUSWGKZMCOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301060 | |

| Record name | 2-methyl-2h-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31748-45-5 | |

| Record name | 2-Methyl-2H-indazole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31748-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 140855 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031748455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31748-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2h-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for 2-Methyl-2H-indazole-3-carbonitrile. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of the methyl group at the 2-position of the indazole ring and the carbonitrile group at the 3-position makes it a valuable intermediate for further chemical modifications.

Chemical Structure:

Quantitative Data Summary:

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | CN1N=C(C2=CC=CC=C21)C#N |

| InChI Key | Not available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The proposed synthesis involves the formation of the indazole ring followed by the introduction of the carbonitrile group at the 3-position via a Sandmeyer-type reaction.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Methyl-2H-indazol-3-amine

-

Diazotization: Dissolve 2-amino-N-methylbenzamide in a suitable acidic medium (e.g., 2M HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction and Cyclization: In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) in water and cool it to 0-5 °C. Slowly add the diazonium salt solution from the previous step to the sodium sulfite solution. Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-Methyl-2H-indazol-3-amine.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization: Dissolve the 2-Methyl-2H-indazol-3-amine from Step 1 in an aqueous solution of sulfuric acid (H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the freshly prepared diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling.

-

Work-up and Purification: Stir the reaction mixture at room temperature for a few hours. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules. This compound serves as a key intermediate for the synthesis of more complex molecules targeting a variety of diseases.[1] The nitrile group is a versatile handle for further chemical transformations.

Indazole derivatives are extensively investigated for their potential as:

-

Anticancer Agents: They can act as enzyme inhibitors, such as kinase inhibitors (e.g., Pazopanib, Axitinib) and PARP1 inhibitors, which are crucial in cancer therapy.[1]

-

Antimicrobial Agents: Hybrid molecules containing the indazole motif have shown potent activity against various bacteria and protozoa.[1]

-

Anti-inflammatory Agents: Some indazole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), indicating potential for the development of new anti-inflammatory drugs.[1]

The versatility of this compound makes it a valuable tool for chemical biologists in the development of probes to study enzyme functions and biological pathways.[1]

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological potential of indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated remarkable potential in oncology, with several compounds progressing into clinical trials and receiving FDA approval.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][4]

Kinase Inhibition: A Key Mechanism of Action

Many indazole-based anticancer agents function as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Epidermal Growth Factor Receptors (EGFRs).[3][5] By blocking the ATP-binding site of these enzymes, they disrupt downstream signaling pathways essential for tumor growth, proliferation, and angiogenesis.

VEGFR Signaling Pathway Inhibition:

VEGFRs, particularly VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Indazole derivatives can effectively inhibit VEGFR-2, thereby cutting off the tumor's blood supply.

Aurora Kinase Signaling Pathway Inhibition:

Aurora kinases are essential for regulating mitosis. Their overexpression is common in many cancers, leading to chromosomal instability. Indazole derivatives can inhibit Aurora kinases, causing mitotic arrest and subsequent apoptosis in cancer cells.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-2H-indazole-3-carbonitrile: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Methyl-2H-indazole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure, prominently featured in numerous bioactive molecules and FDA-approved drugs, making this compound a valuable starting point for the development of novel therapeutics.[1] This guide provides detailed experimental protocols, data presentation, and visualizations to support researchers in their work with this versatile compound.

Core Compound Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its fundamental properties.

| Property | Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 256405-73-3 |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-methylation of the commercially available precursor, 1H-indazole-3-carbonitrile. The regioselectivity of the methylation (N1 vs. N2) is a critical consideration in indazole chemistry. While the 1H-tautomer is generally more thermodynamically stable, specific reaction conditions can favor the formation of the desired 2H-isomer.

Experimental Protocol: N2-Methylation of 1H-indazole-3-carbonitrile

This protocol is adapted from established methods for the N-alkylation of indazole derivatives. The choice of a polar aprotic solvent like DMF and a moderate base such as K₂CO₃ can favor the formation of the N2-methylated product.

Materials:

-

1H-indazole-3-carbonitrile

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Logical Workflow for Synthesis:

Spectroscopic and Physicochemical Data

The following table presents the expected spectroscopic and physicochemical properties of this compound, based on data from closely related 2-methyl-2H-indazole derivatives.

| Data Type | Expected Characteristics |

| ¹H NMR | Aromatic protons (4H, multiplet, ~7.0-8.0 ppm), N-methyl protons (3H, singlet, ~4.2 ppm) |

| ¹³C NMR | Aromatic carbons, nitrile carbon (~115 ppm), N-methyl carbon (~35 ppm) |

| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1600-1450 (C=C aromatic stretch) |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 157 |

Applications as a Heterocyclic Building Block

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole core is a known pharmacophore in several classes of therapeutic agents.[1]

Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors, which are crucial in cancer therapy. The versatile nitrile group at the C3 position can be elaborated into various functionalities to interact with the ATP-binding site of kinases.

Derivatives of the indazole core have shown inhibitory activity against a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

The following table summarizes the activity of some indazole-based kinase inhibitors.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Indazole-pyrimidine derivatives | VEGFR-2 | 5.4 - 7 | [1] |

| 1H-indazol-3-amine derivatives | FGFR1 | 2.9 - 15.0 | [1] |

| 3-benzylindazole analogues | CDK8 | 53 | [1] |

Illustrative Kinase Inhibition Signaling Pathway:

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Derivatives of the 2H-indazole scaffold have been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), an important target in cancer therapy, particularly for cancers with BRCA1/2 mutations.

Antimicrobial and Anti-inflammatory Agents

Hybrid molecules incorporating the indazole motif have demonstrated significant activity against various pathogens, including Gram-positive bacteria and protozoa like Giardia intestinalis and Entamoeba histolytica.[1] Furthermore, some 2,3-diphenyl-2H-indazole derivatives have shown promising in vitro inhibitory activity against cyclooxygenase-2 (COX-2), indicating their potential as anti-inflammatory agents.[1]

Conclusion

This compound represents a strategically important heterocyclic building block for the synthesis of diverse and biologically active molecules. Its utility in constructing kinase inhibitors, PARP inhibitors, and antimicrobial agents underscores its significance in modern drug discovery. This guide provides a foundational understanding and practical protocols to facilitate the use of this versatile compound in research and development.

References

An In-depth Technical Guide on the Theoretical Studies of 2-Methyl-2H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carbonitrile is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The indazole scaffold is a privileged structure, appearing in numerous bioactive molecules. Theoretical and computational studies are crucial for understanding the electronic structure, reactivity, and potential applications of such molecules. This guide provides a comprehensive overview of the theoretical approaches used to characterize this compound, including methodologies for key computational experiments and a summary of expected quantitative data based on studies of analogous indazole derivatives.

Core Theoretical Concepts and Methodologies

Theoretical studies of organic molecules like this compound primarily rely on quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for these investigations, offering a good balance between computational cost and accuracy.

Experimental Protocols: Computational Methodology

A typical theoretical study of an indazole derivative involves the following steps:

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry optimization is performed using DFT, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[1] This process finds the lowest energy conformation of the molecule.

-

Frequency calculations are then carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[2][3][4][5] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6][7][8][9][10] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

-

-

Spectroscopic Properties Prediction:

-

Vibrational Analysis: The calculated vibrational frequencies from the frequency calculation are used to predict the infrared (IR) and Raman spectra.[11][12][13][14][15] These theoretical spectra can be compared with experimental data to confirm the molecular structure.

-

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach to aid in the structural elucidation of the molecule and its derivatives.

-

Data Presentation: Predicted Quantitative Data

Table 1: Frontier Molecular Orbital (FMO) Energies

| Parameter | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.5 | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 | Relates to chemical reactivity and stability |

Data extrapolated from DFT studies on various indazole derivatives.[2][3][4]

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Typical Calculated Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.0 to 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 1.5 to 2.5 eV | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.75 to 5.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.0 to 2.75 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 1.3 to 2.3 eV | Propensity to accept electrons |

These values are derived from the HOMO and LUMO energies and provide insights into the molecule's overall reactivity.

Mandatory Visualization

Logical Workflow for Theoretical Characterization

The following diagram illustrates the standard workflow for the theoretical and computational analysis of a novel molecule like this compound.

Caption: Workflow for the theoretical characterization of a molecule.

Conceptual Signaling Pathway Involvement

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its derivatives often are. The indazole scaffold is a known pharmacophore that can be incorporated into molecules designed to inhibit specific enzymes, such as kinases, which are central to many signaling cascades. The diagram below conceptualizes how a drug candidate derived from this scaffold might interact with a generic kinase signaling pathway.

Caption: Conceptual inhibition of a kinase pathway by an indazole derivative.

Conclusion

The theoretical study of this compound, through computational methods like DFT, provides invaluable insights into its structural, electronic, and spectroscopic properties. This information is fundamental for predicting its reactivity and guiding the synthesis of novel derivatives with desired functionalities for applications in drug discovery and materials science. The methodologies and expected data presented in this guide serve as a foundational reference for researchers entering this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indianjournal.net [indianjournal.net]

- 5. youtube.com [youtube.com]

- 6. Molecular electrostatic potential studies on some nitroimidazolyl and nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topological characterization of electron density, electrostatic potential and intermolecular interactions of 2-nitroimidazole: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. uthradgvc.synthasite.com [uthradgvc.synthasite.com]

- 14. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 15. mdpi.com [mdpi.com]

A Comprehensive Review of Synthetic Methodologies for 2H-Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique physicochemical properties and ability to participate in various biological interactions have made it a focal point for drug discovery and development. This technical guide provides a comprehensive literature review of the core synthetic methods for constructing the 2H-indazole ring system. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Core Synthetic Strategies

The synthesis of 2H-indazoles can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. The most prominent of these include multi-component reactions, reductive cyclizations, cycloaddition reactions, and transition-metal-catalyzed C-H functionalization and cross-coupling reactions.

Three-Component Reactions

One of the most efficient and atom-economical approaches to 2H-indazoles is the one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide.[1][2][3] This method is often catalyzed by copper, which plays a crucial role in the formation of both the C-N and N-N bonds.[1][2][3] Copper(I) oxide nanoparticles (Cu₂O-NP) have also been employed as a catalyst under ligand-free conditions in green solvents like polyethylene glycol (PEG), highlighting the method's adaptability to more environmentally benign procedures.[2]

Table 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

| Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI/TMEDA | DMSO | 120 | 65-92 | [1] |

| Cu₂O-NP | PEG 300 | 110 | 78-95 | [2] |

| Cu(OAc)₂ | DMF | 100 | 70-88 | [1] |

Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis [1]

To a solution of 2-bromobenzaldehyde (1.0 mmol) and a primary amine (1.2 mmol) in DMSO (3 mL) in a sealed tube were added CuI (0.1 mmol), TMEDA (0.2 mmol), and NaN₃ (1.5 mmol). The reaction mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2H-indazole.

Logical Relationship: Three-Component Synthesis

Caption: One-pot synthesis of 2H-indazoles.

Reductive Cyclization

The reductive cyclization of ortho-substituted nitroarenes is a classical and versatile method for the synthesis of various nitrogen-containing heterocycles, including 2H-indazoles. The Cadogan reaction, a prominent example of this strategy, typically involves the deoxygenation of a nitro group by a phosphine or phosphite reagent to generate a nitrene intermediate, which then undergoes cyclization.[4][5][6] Milder, one-pot procedures have been developed that involve the initial condensation of an ortho-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene, which then undergoes reductive cyclization.[7][8][9]

Table 2: Reductive Cyclization for 2H-Indazole Synthesis

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Imino-nitrobenzene | P(n-Bu)₃ | i-PrOH | 80 | 50-95 | [8] |

| o-Nitrobenzylidene amine | MoO₂Cl₂(dmf)₂/Ph₃P | Dioxane | MW, 150 | 65-85 | [1] |

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [8]

To a solution of an ortho-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) was added an amine (1.1 mmol). The mixture was stirred at room temperature for 30 minutes to form the corresponding imine. Tri-n-butylphosphine (1.5 mmol) was then added, and the reaction mixture was heated to 80 °C for 4-12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

Reaction Mechanism: Cadogan Reductive Cyclization

Caption: Proposed Cadogan reaction pathway.

[3+2] Dipolar Cycloaddition

A highly efficient and regioselective method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes with sydnones.[2][10][11][12][13][14][15] This approach is notable for its mild reaction conditions and the exclusive formation of the 2H-indazole isomer, avoiding the common issue of mixed 1H/2H-indazole products.[10] The reaction proceeds through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and yield the aromatic 2H-indazole.[10]

Table 3: [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis

| Aryne Precursor | Sydnone | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-(Trimethylsilyl)phenyl triflate | 3-Phenylsydnone | TBAF | THF | rt | 95 | [10] |

| 2-(Trimethylsilyl)phenyl triflate | 3-Methylsydnone | CsF | MeCN | 80 | 85 | [10] |

Experimental Protocol: General Procedure for [3+2] Cycloaddition [10]

To a solution of the sydnone (0.4 mmol) and the aryne precursor (0.48 mmol) in THF (4 mL) at room temperature was added a 1.0 M solution of TBAF in THF (0.72 mL, 0.72 mmol). The reaction mixture was stirred at room temperature for 1-3 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.

Reaction Mechanism: Aryne-Sydnone [3+2] Cycloaddition

Caption: Aryne-sydnone cycloaddition pathway.

C-H Functionalization of Azobenzenes

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. In the context of 2H-indazoles, the palladium-catalyzed acylation of azobenzenes at the ortho-position, followed by reductive cyclization, provides a two-step route to the indazole core.[10] The azo group acts as a directing group, facilitating the regioselective C-H activation.[10] Rhodium catalysts have also been employed for the direct [4+1] annulation of azobenzenes with aldehydes to furnish N-aryl-2H-indazoles.[8]

Table 4: Synthesis of 2H-Indazoles from Azobenzenes

| Method | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| C-H Acylation/Reduction | Pd(OAc)₂ | Aldehyde, TBHP; then Zn/NH₄Cl | DCE; then MeOH | 80; then rt | 54-86 (acylation) | [10] |

| [4+1] Annulation | [Cp*RhCl₂]₂/AgSbF₆ | Aldehyde | Dioxane | 100 | 55-95 | [8] |

Experimental Protocol: Two-Step Synthesis via C-H Acylation of Azobenzenes [10]

Step 1: Acylation A mixture of azobenzene (1.0 mmol), aldehyde (2.0 mmol), and Pd(OAc)₂ (0.05 mmol) in DCE (5 mL) was stirred at 80 °C. TBHP (2.0 mmol, 70% in water) was added portion-wise over 2 hours. The reaction was stirred for an additional 10 hours. After cooling, the solvent was evaporated, and the residue was purified by column chromatography to give the acylated azobenzene.

Step 2: Reductive Cyclization To a solution of the acylated azobenzene (1.0 mmol) in methanol (10 mL) was added NH₄Cl (3.0 mmol) and zinc dust (2.0 mmol). The mixture was stirred at room temperature for 30 minutes. The solid was filtered off, and the filtrate was concentrated. The residue was purified by column chromatography to yield the 2H-indazole.

Logical Relationship: C-H Functionalization of Azobenzenes

References

- 1. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]

- 8. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 10. Direct Access to Acylated Azobenzenes via Pd-Catalyzed C-H Functionalization and Further Transformation into an Indazole Backbone [organic-chemistry.org]

- 11. Synthesis of 2H-indazoles by the [3 + 2] cycloaddition of arynes and sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthetic Routes to 2-Methyl-2H-indazole-3-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-2H-indazole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous bioactive molecules, and the this compound moiety, in particular, serves as a key intermediate for the development of various therapeutic agents. This guide outlines a reliable two-step synthetic pathway, starting from the readily available 1H-indazole, and offers an alternative direct functionalization approach for related compounds.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility in the synthesis of a wide range of biologically active molecules. The indazole core is a key pharmacophore in several approved drugs, including kinase inhibitors and anti-cancer agents. The nitrile group at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable precursor for creating libraries of novel compounds for drug screening and development.

This application note details two primary synthetic strategies:

-

A Two-Step Synthesis via 1H-Indazole-3-carbonitrile: This robust and well-documented route involves the initial synthesis of 1H-indazole-3-carbonitrile followed by a regioselective N-methylation to yield the desired N2-isomer.

-

Direct C3-Cyanomethylation of 2-Substituted-2H-Indazoles: An alternative approach for introducing a cyanomethyl group at the C3 position of a pre-existing 2-substituted indazole core via a visible-light-promoted reaction.

Two-Step Synthesis of this compound

This synthetic approach is presented as the primary and most direct route to the target molecule. It is divided into two main experimental protocols.

Logical Workflow for the Two-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 1H-Indazole-3-carbonitrile

The precursor, 1H-indazole-3-carbonitrile, can be efficiently prepared from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction.

Experimental Protocol:

-

Materials:

-

3-Iodo-1H-indazole

-

Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Water (degassed)

-

-

Procedure:

-

To a reaction vessel, add 3-iodo-1H-indazole (1.0 equiv), potassium ferrocyanide(II) trihydrate (0.6 equiv), palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium carbonate (2.0 equiv).

-

Add N,N-dimethylacetamide (DMAc) and degassed water to the vessel.

-

Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for at least 15 minutes.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-indazole-3-carbonitrile as a solid.

-

Quantitative Data Summary (Literature Values):

| Reactant | Molar Equiv. | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Iodo-1H-indazole | 1.0 | Pd(OAc)₂ / Xantphos | DMAc/H₂O | 120 | 12-24 | ~80-90 |

Step 2: Regioselective N2-Methylation of 1H-Indazole-3-carbonitrile

The methylation of 1H-indazole-3-carbonitrile can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity for the desired N2-isomer is crucial. The N2-position is generally favored under kinetic control.

Experimental Protocol (Method A: Using Methyl Iodide):

-

Materials:

-

1H-Indazole-3-carbonitrile

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of 1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous DMF or MeCN, add potassium carbonate (1.5 equiv) or cesium carbonate (1.5 equiv).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature for 4-8 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product will likely be a mixture of N1 and N2 isomers. Separation can be achieved by column chromatography on silica gel. A mixed solvent system, such as methanol/water, can also be effective for purification by recrystallization[1].

-

Experimental Protocol (Method B: Using Trimethyloxonium Tetrafluoroborate):

-

Materials:

-

1H-Indazole-3-carbonitrile

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Suspend 1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add trimethyloxonium tetrafluoroborate (1.1 equiv) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the N1 and N2 isomers.

-

Quantitative Data Summary (Expected Outcome):

The ratio of N1 to N2 methylated products is highly dependent on the reaction conditions. While N1-alkylation is thermodynamically favored, N2-alkylation is kinetically controlled. The use of less polar solvents and specific methylating agents can favor the formation of the N2-isomer.

| Methylating Agent | Base | Solvent | Temp. (°C) | N1:N2 Ratio (Expected) |

| Methyl Iodide | K₂CO₃ | DMF | RT | Mixture, N1 may predominate |

| Trimethyloxonium tetrafluoroborate | - | DCM | RT | Improved N2 selectivity |

Alternative Route: Direct C3-Cyanomethylation of 2-Substituted-2H-Indazoles

For researchers who already have a 2-substituted-2H-indazole core and wish to introduce a cyanomethyl group at the C3 position, a visible-light-promoted direct C-H functionalization offers an efficient and mild alternative.[2][3][4]

Workflow for C3-Cyanomethylation

Caption: Workflow for the direct C3-cyanomethylation of 2-substituted-2H-indazoles.

Experimental Protocol:

-

Materials:

-

2-Substituted-2H-indazole (e.g., 2-phenyl-2H-indazole)

-

Bromoacetonitrile

-

Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Acetonitrile (MeCN)

-

-

Procedure:

-

In a reaction tube, combine the 2-substituted-2H-indazole (1.0 equiv), bromoacetonitrile (2.0 equiv), Ir(ppy)₃ (2 mol %), and K₂HPO₄ (2.0 equiv).

-

Add anhydrous acetonitrile (MeCN).

-

Seal the tube and degas the mixture with argon or nitrogen for 10-15 minutes.

-

Irradiate the reaction mixture with a blue LED lamp (e.g., 5W) at room temperature for 12-24 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-cyanomethyl-2-substituted-2H-indazole.

-

Quantitative Data Summary (Literature Values for 2-Phenyl-2H-indazole): [2][3]

| Substrate | Reagent | Photocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Phenyl-2H-indazole | Bromoacetonitrile | Ir(ppy)₃ | K₂HPO₄ | MeCN | RT | 24 | 67 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the preparation of 1H-indazole-3-carbonitrile followed by a carefully controlled N-methylation. The regioselectivity of the methylation step is a key challenge, but by manipulating the reaction conditions, the desired N2-isomer can be obtained. For the synthesis of related C3-cyanomethylated indazoles, a direct photocatalytic method provides an efficient and mild alternative. These protocols offer valuable guidance for researchers in the fields of organic synthesis and drug development, enabling the production of this important heterocyclic building block for further investigation and application.

References

- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 2. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

General Approaches to the Synthesis of 2-Methyl-2H-indazole-3-carbonitrile and Related Derivatives

Disclaimer: In accordance with safety guidelines, this document provides a general overview of synthetic strategies for educational and informational purposes. It does not constitute a detailed experimental protocol for the synthesis of any specific chemical compound. The handling of all chemical substances should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.

The 2-Methyl-2H-indazole-3-carbonitrile scaffold is a significant structural motif in medicinal chemistry and drug discovery. Indazole derivatives are recognized for their wide range of biological activities, serving as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[1] The synthesis of 2H-indazoles, particularly with specific substitutions, is a key area of research in organic chemistry.

Synthetic Strategies for 2H-Indazoles

The synthesis of 2H-indazoles can be challenging due to the potential for forming the more thermodynamically stable 1H-indazole isomers. However, various regioselective methods have been developed to favor the formation of the 2H-indazole core.

One common approach involves multi-component reactions. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), has been shown to produce 2H-indazoles with a broad substrate scope and high tolerance for various functional groups.[2][3] This method is advantageous as it utilizes readily available starting materials.[3]

Palladium-catalyzed reactions are also prominent in the synthesis of 2H-indazoles. A direct and operationally simple method involves the reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation.[2] Another palladium-catalyzed approach is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[2]

Other synthetic routes include:

-

The [3 + 2] dipolar cycloaddition of sydnones and arynes, which offers mild reaction conditions and high yields without contamination from 1H-indazole isomers.[4]

-

Reductive cyclization of o-nitrobenzylidene amines, which can be promoted by reagents like tri-n-butylphosphine or under microwave conditions with specific catalysts.[2]

-

N2-alkylation of 1H-indazoles using various alkylating agents and promoters like trifluoromethanesulfonic acid or copper(II) triflate.[2]

General Experimental Workflow

The synthesis of substituted 2H-indazoles typically follows a general workflow that includes the reaction setup, monitoring, workup, and purification. A conceptual workflow for a palladium-catalyzed cross-coupling approach is illustrated below.

Summary of Yields for Selected 2H-Indazole Syntheses

The efficiency of 2H-indazole synthesis varies depending on the chosen method and substrates. The following table summarizes yields reported for some of the general strategies mentioned.

| Synthetic Method | Catalyst/Reagent | Yield Range | Reference |

| Three-component reaction of 2-bromobenzaldehydes, amines, and sodium azide | Copper(I) | Good | [3] |

| Reaction of 2-bromobenzyl bromides and arylhydrazines | Palladium | Good | [2] |

| [3 + 2] Dipolar cycloaddition | - | Good to excellent | [4] |

| Reductive cyclization of o-nitrobenzylidene amines | MoO2Cl2(dmf)2 / Ph3P | Good | [2] |

| N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines | - | - | [2] |

This information is intended to provide a high-level overview for researchers and scientists in the field of drug development. For specific applications, it is crucial to consult detailed research articles and perform appropriate risk assessments.

References

Application Notes and Protocols: 2-Methyl-2H-indazole-3-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-2H-indazole-3-carbonitrile as a key building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2][3] This document outlines the synthesis of derivatives, their biological activities with quantitative data, and detailed experimental protocols for their evaluation.

Introduction to this compound

This compound is a crucial synthetic intermediate for the development of novel therapeutic agents.[1] The 2H-indazole core is a key pharmacophore found in numerous bioactive molecules, including kinase inhibitors and antimicrobial agents.[1][4] The nitrile group at the 3-position offers a versatile handle for chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug design.[1] Derivatives of the 2H-indazole scaffold have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][5][6]

Synthetic Pathways and Methodologies

The synthesis of bioactive molecules from this compound typically involves the transformation of the nitrile group and/or modifications to the indazole core. A general workflow for the synthesis and evaluation of 2H-indazole derivatives is depicted below.

Caption: General workflow for the development of drugs derived from this compound.

General Protocol for the Synthesis of 2-Aryl-2H-indazoles

This protocol describes a common method for synthesizing 2-aryl-2H-indazoles, which often serve as the core structure for various bioactive compounds.[7][8]

Materials:

-

2-Bromobenzaldehydes

-

Primary amines

-

Sodium azide (NaN3)

-

Copper(I) iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vessel, add 2-bromobenzaldehyde (1 equivalent), the desired primary amine (1.2 equivalents), and sodium azide (1.5 equivalents).

-

Add copper(I) iodide (10 mol%) and TMEDA (10 mol%) as the catalyst system.

-

Add DMSO as the solvent and heat the mixture at 120 °C for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-2H-indazole.

Biological Applications and Quantitative Data

Derivatives of the 2H-indazole scaffold have shown promise in several therapeutic areas. Below are tables summarizing the biological activities of various 2H-indazole derivatives.

Anticancer Activity

Indazole derivatives have been extensively studied for their antitumor properties, often acting as kinase inhibitors.[1][9]

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Substituted 2H-indazole | A549 (Lung Carcinoma) | 15 | [10] |

| Substituted 2H-indazole | HT-29 (Colorectal Adenocarcinoma) | 7.34 - 53.55 | [10] |

| Substituted 2H-indazole | HepG2 (Hepatocellular Carcinoma) | 7.10 - 56.28 | [10] |

| 1H-pyrazolo[3,4-c]pyridine derivative | MM1.S (Multiple Myeloma) | 0.64 | [9] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 (enzymatic) | 0.015 | [9] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | NCI-H1581 (cell-based) | 0.6421 | [9] |

Antimicrobial and Antiprotozoal Activity

Several 2H-indazole derivatives have demonstrated potent activity against various pathogens.[1][6]

| Compound | G. intestinalis IC50 (µM) | E. histolytica IC50 (µM) | T. vaginalis IC50 (µM) | Reference |

| 2-(4-Chlorophenyl)-2H-indazole | 0.0634 | 0.0415 | 0.1071 | [6] |

| 2-(4-Methoxycarbonylphenyl)-2H-indazole | 0.0634 | 0.0218 | 0.1070 | [6] |

| 2-(4-Chlorophenyl)-3-phenyl-2H-indazole | 0.0607 | 0.0213 | 0.1034 | [6] |

| Metronidazole (Reference Drug) | 1.2260 | 0.3798 | 0.2360 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of 2H-indazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[1][5]

| Compound | COX-2 Inhibition (%) @ 100 µM | Reference |

| 2-(4-Chlorophenyl)-3-phenyl-2H-indazole | 45.3 | [1] |

| 2-(4-Methoxycarbonylphenyl)-3-phenyl-2H-indazole | 50.1 | [1] |

| 2-Phenyl-3-(4-(methylsulfonyl)phenyl)-2H-indazole | 52.8 | [1] |

| Celecoxib (Reference Drug) | 95.0 | [1] |

Key Signaling Pathways

COX-2 Inhibition Pathway

Many 2H-indazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.

Caption: Inhibition of the COX-2 pathway by 2H-indazole derivatives.

Prostanoid EP4 Receptor Antagonism

Certain 2H-indazole derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including cancer.[11][12]

Caption: Mechanism of EP4 receptor antagonism by 2H-indazole derivatives.

Experimental Protocols

In Vitro Antiprotozoal Assay

This protocol is adapted from methodologies used to evaluate the activity of 2H-indazole derivatives against various protozoa.[6][13]

Materials:

-

Trophozoites of G. intestinalis, E. histolytica, or T. vaginalis

-

TYI-S-33 medium

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Metronidazole (reference drug)

-

Microplate reader

Procedure:

-

Culture trophozoites in TYI-S-33 medium to the logarithmic growth phase.

-

Prepare serial dilutions of the test compounds and metronidazole in the medium. The final DMSO concentration should not exceed 0.1%.

-

Seed the 96-well plates with a specific number of trophozoites per well.

-

Add the different concentrations of the test compounds and reference drug to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 48 hours).

-

After incubation, determine the viability of the trophozoites using a suitable method (e.g., resazurin assay or direct counting with a hemocytometer).

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the COX-2 inhibitory activity of 2H-indazole derivatives.[5][14]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Celecoxib (reference drug)

-

Assay buffer (e.g., Tris-HCl)

-

EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or celecoxib in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes) at 37 °C.

-

Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

-

Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Prostanoid EP4 Receptor Antagonist Assay (cAMP-based)

This protocol describes a cell-based assay to measure the antagonistic activity of compounds on the EP4 receptor by quantifying changes in intracellular cyclic AMP (cAMP).[4][15][16]

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell culture medium and supplements

-

Prostaglandin E2 (PGE2) (agonist)

-

Test compounds dissolved in DMSO

-

A known EP4 antagonist (reference compound)

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Seed the HEK293-EP4 cells in 96-well plates and culture overnight.

-

Pre-treat the cells with various concentrations of the test compounds or the reference antagonist for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of PGE2 (typically at its EC80 concentration) for a specific time (e.g., 15 minutes) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit following the manufacturer's protocol.

-

Generate dose-response curves for the inhibition of PGE2-induced cAMP production by the test compounds.

-

Calculate the IC50 values to determine the potency of the antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Methyl-2H-indazole-3-carbonitrile in Drug Discovery: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Methyl-2H-indazole-3-carbonitrile stands as a pivotal building block in the synthesis of novel therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved drugs.[1] This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and data to facilitate its use in drug discovery programs.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic compound that serves as a crucial synthetic intermediate. The 2H-indazole core is a key pharmacophore found in various therapeutic agents, including potent kinase inhibitors and PARP1 inhibitors for cancer therapy, as well as antimicrobial and anti-inflammatory agents.[1] The nitrile group at the 3-position offers a versatile handle for chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of chemical probes to investigate biological pathways.[1]

Key Therapeutic Areas and Biological Targets

Derivatives of the 2H-indazole scaffold have demonstrated significant activity across multiple disease areas. The primary applications are centered around oncology, inflammation, and infectious diseases.

-

Anticancer Research: Indazole derivatives are extensively studied for their antitumor properties. They are known to function as enzyme inhibitors, targeting critical pathways involved in cell proliferation and survival.[1] Key targets include:

-

Kinase Inhibition: The indazole nucleus is a core component of several multi-kinase inhibitors like Pazopanib and Axitinib, which are used in the treatment of renal cell carcinoma and other cancers.[2]

-

PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in DNA repair. Indazole-based PARP inhibitors, such as Niraparib, have shown efficacy in treating cancers with specific DNA repair deficiencies.[3]

-

-

Anti-inflammatory Research: Certain 2,3-diphenyl-2H-indazole derivatives have exhibited promising in vitro inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2]

-

Antimicrobial Research: Hybrid molecules incorporating the indazole motif have shown potent activity against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica, in some cases surpassing the potency of standard drugs.[1][4]

Quantitative Data on 2H-Indazole Derivatives

While specific quantitative data for this compound as a final drug candidate is not extensively published, as it is primarily a synthetic intermediate, the following tables summarize the reported activities of structurally related 2H-indazole derivatives against various biological targets. This data highlights the potential of the scaffold and provides a benchmark for newly synthesized compounds derived from this compound.

Table 1: Kinase Inhibitory Activity of 2H-Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |

| Compound 82a | Pim-1 | 0.4 | - |

| Pim-2 | 1.1 | - | |

| Pim-3 | 0.4 | - | |

| Compound 110 | CRAF | - | WM3629 melanoma |

| Compound 111 | CRAF | - | WM3629 melanoma |

| Compound 128 | EGFR-L858R/T790M | 191 | H1975 |

| EGFR (wild type) | 3103 | A431 |

Data sourced from a review on indazole-containing derivatives and their biological perspectives.[5]

Table 2: Antiproliferative Activity of 2H-Indazole Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| Compound 3c | A549 (Lung Carcinoma) | 15 |

| HT-29 (Colon Adenocarcinoma) | 7.34 | |

| HepG2 (Hepatocellular Carcinoma) | 56.28 | |

| Compound 3d | A549 (Lung Carcinoma) | 53.55 |

| HT-29 (Colon Adenocarcinoma) | 7.10 | |

| HepG2 (Hepatocellular Carcinoma) | 17.87 |

Data from a study on biologically active 2H-indazole-containing compounds.[6]

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

| Compound ID | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) |

| Compound 8 | 0.08 | 0.12 | 0.25 |

| Compound 10 | 0.05 | 0.09 | 0.18 |

| Metronidazole | 1.80 | 1.80 | 1.80 |

Data from a study on the synthesis and biological evaluation of 2H-indazole derivatives.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel compounds derived from this compound.

Protocol 1: Synthesis of 2-Substituted-2H-indazoles

This protocol is a general method for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, which can be adapted for the synthesis of this compound and its derivatives.[8]

Materials:

-

2-bromobenzaldehyde derivative

-

Primary amine (e.g., methylamine)

-

Sodium azide (NaN₃)

-

Copper(I) oxide (Cu₂O) nanoparticles (catalyst)

-

Polyethylene glycol (PEG 300) (solvent)

Procedure:

-

In a reaction vessel, combine the 2-bromobenzaldehyde derivative (1 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), and Cu₂O nanoparticles (5 mol%).

-

Add PEG 300 (3 mL) to the mixture.

-

Heat the reaction mixture at 110 °C with stirring for the appropriate time (monitored by TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-2H-indazole.

Protocol 2: PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA

-

β-NAD⁺ (substrate)

-

PARP Assay Buffer

-

Developer reagent

-

Test compound (dissolved in DMSO)

-

96-well black plate

Procedure:

-

Prepare a working solution of the test compound by diluting it in PARP Assay Buffer.

-

In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound to the appropriate wells.

-

Add the PARP1 enzyme to all wells except the negative control.

-

Initiate the reaction by adding β-NAD⁺ to all wells.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding the developer reagent.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., as specified by the kit manufacturer).

-

Calculate the percent inhibition of PARP1 activity by the test compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Protocol 3: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for screening inhibitors of human recombinant COX-2.[9]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well black plate

Procedure:

-

Prepare a working solution of the test compound by diluting it in COX Assay Buffer.

-

To a 96-well plate, add the COX Assay Buffer and the test compound or positive control (Celecoxib) to the respective wells.

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reaction mix to all wells.

-

Add the COX-2 enzyme to all wells except the background control.

-

Incubate the plate at 25 °C for 10 minutes, protected from light.

-

Initiate the reaction by adding the Arachidonic Acid solution.

-

Immediately begin measuring the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm for at least 10-20 minutes.

-

Calculate the slope of the linear portion of the kinetic curve for each well.

-

Determine the percent inhibition by comparing the slope of the test compound wells to the vehicle control wells.

-

Calculate the IC50 value from a dose-response curve.

Visualizing Pathways and Workflows

To further aid in the understanding of the application of this compound in drug discovery, the following diagrams illustrate key concepts.

Caption: Synthetic workflow for 2H-indazole derivatives.

Caption: PARP1 inhibition signaling pathway.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. 2-Methyl-2H-indazole-4-carbonitrile | 115951-14-9; 1159511-45-1 | Benchchem [benchchem.com]

- 3. 2-Methyl-2H-indazole-7-carbonitrile | 1159511-51-9 | Benchchem [benchchem.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Functionalization of 2-Methyl-2H-indazole-3-carbonitrile: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the chemical functionalization of the nitrile group in 2-Methyl-2H-indazole-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indazole scaffold in numerous bioactive molecules.

The strategic modification of the nitrile group at the C3-position of the 2-methyl-2H-indazole core opens avenues for the synthesis of diverse derivatives, including carboxamides, primary amines, and tetrazoles. These functional groups can serve as critical pharmacophores or synthetic handles for the construction of novel therapeutic agents. This document outlines protocols for three key transformations: hydrolysis to 2-Methyl-2H-indazole-3-carboxamide, reduction to (2-Methyl-2H-indazol-3-yl)methanamine, and cycloaddition to 5-(2-Methyl-2H-indazol-3-yl)-1H-tetrazole.

Hydrolysis of Nitrile to Carboxamide

The conversion of the nitrile to a carboxamide introduces a versatile functional group capable of participating in hydrogen bonding, a key interaction in many biological systems. Both acidic and basic conditions can achieve this transformation.

Acid-Catalyzed Hydrolysis Protocol

Principle: Concentrated acid protonates the nitrile nitrogen, rendering the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and deprotonation yield the primary amide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of sulfuric acid and water.

-

Reagent Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the solution. The reaction is exothermic and should be cooled in an ice bath during addition.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Base-Catalyzed Hydrolysis Protocol

Principle: A strong base, such as hydroxide, attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide (e.g., 2-5 equivalents) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. Otherwise, concentrate the solution and extract the product with an organic solvent.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography.

Reduction of Nitrile to Primary Amine

The reduction of the nitrile group to a primary amine provides a basic center that can be crucial for salt formation and improving the pharmacokinetic properties of drug candidates. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation.

Lithium Aluminum Hydride (LAH) Reduction Protocol

Principle: The hydride ion (H⁻) from LAH acts as a nucleophile, attacking the nitrile carbon. Two successive additions of hydride followed by an aqueous workup lead to the formation of the primary amine.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).[1]

-

Substrate Addition: Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the LAH suspension at 0 °C (ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LAH in grams).

-

'x' mL of 15% aqueous sodium hydroxide.

-

'3x' mL of water.

-

-

Isolation: Stir the resulting granular precipitate at room temperature for at least 30 minutes. Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Methyl-2H-indazol-3-yl)methanamine. Further purification can be achieved by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

[3+2] Cycloaddition of Nitrile to Tetrazole

The conversion of a nitrile to a tetrazole ring is a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid group. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Azide Cycloaddition Protocol

Principle: The reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile, forming the five-membered tetrazole ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃) (e.g., 1.5-2.0 equivalents) and an ammonium salt such as ammonium chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂) to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-130 °C and stir for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Acidification and Isolation: Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The tetrazole product should precipitate. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Transformation | Product | Typical Yield (%) | Key Spectroscopic Data |

| Hydrolysis | 2-Methyl-2H-indazole-3-carboxamide | 70-90 | ¹H NMR: Broad signals for -CONH₂ protons. IR (cm⁻¹): ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I). |

| Reduction | (2-Methyl-2H-indazol-3-yl)methanamine | 60-80 | ¹H NMR: Singlet for -CH₂NH₂ protons, broad singlet for -NH₂ protons. IR (cm⁻¹): ~3400-3300 (N-H stretch). |

| Cycloaddition | 5-(2-Methyl-2H-indazol-3-yl)-1H-tetrazole | 75-95 | ¹H NMR: Broad signal for tetrazole -NH proton (may be exchanged with D₂O). IR (cm⁻¹): ~3100-3000 (N-H stretch), ~1550-1450 (C=N and N=N stretches). |

Mandatory Visualizations

Caption: Reaction workflow for the functionalization of this compound.

Applications in Drug Development & Signaling Pathways

Derivatives of the 2H-indazole scaffold are known to interact with various biological targets, playing significant roles in anticancer and anti-inflammatory research.[2] The functionalized products described herein can be further elaborated to generate potent inhibitors of key signaling pathways.

-